Dimethylacrylshikonin
Overview
Description
Dimethylacrylshikonin (DMAS) is an active ingredient of Lithospermum erythrorhizon and Arnebia euchroma, known to possess anti-neoplasm properties1.
Synthesis Analysis
The synthesis of DMAS has been studied in various contexts. For instance, it has been demonstrated that DMAS exhibits potent anticancer activity in a cellular model of Myxofibrosarcoma (MFS) tumor heterogeneity2. Another study showed that six out of seven naphthoquinone compounds increased their contents in the MJ-treated Red Strain, and the bioactive component acetylshikonin nearly doubled its content in the MJ-treated Red Strain3.Molecular Structure Analysis
DMAS has a molecular formula of C21H22O6, an average mass of 370.396 Da, and a monoisotopic mass of 370.141632 Da4.
Chemical Reactions Analysis
DMAS has been shown to have a significant impact on cell viability, apoptotic induction, MAPK phosphorylation, and DNA damage response in human MFS cell lines2. Another study found that DMAS could induce apoptosis, confirmed by a Histone/DNA ELISA kit5.
Physical And Chemical Properties Analysis
The physical and chemical properties of DMAS include a density of 1.3±0.1 g/cm3, boiling point of 587.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, and a molar refractivity of 99.2±0.3 cm34.
Safety And Hazards
The safety data sheet for DMAS suggests that it does not pose significant hazards7. However, in case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately7.
Future Directions
Research on DMAS has shown promising results in the field of cancer treatment, particularly in the context of myxofibrosarcoma2. However, further studies exploring the pharmacokinetics and pharmacodynamics of DMAS in vivo are needed8. The significant antitumorigenic effect of DMAS and other shikonin derivatives highlights the importance of intra-tumor heterogeneity in treatment planning2.
Please note that this information is based on the available research and may not be comprehensive. Always consult with a healthcare professional or a researcher for more detailed information.
properties
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBOVZTQBLKIL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta,beta-Dimethylacrylshikonin | |
CAS RN |
24502-79-2 | |
Record name | β,β-Dimethylacrylshikonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24502-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Shikonin beta,beta-dimethylacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024502792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.